GGFG Tetrapeptide vs. Val-Cit Dipeptide: Protease Recognition and Linker Length Differentiation
The GGFG tetrapeptide sequence in Boc-Gly-Gly-Phe-Gly-OH TFA offers a 4-amino-acid protease recognition motif, compared to the 2-amino-acid Val-Cit dipeptide linker (the most widely used alternative). The extended tetrapeptide structure provides a greater spatial separation between the antibody and payload, which can influence steric accessibility for lysosomal proteases such as cathepsin B and alter payload release kinetics . The phenylalanine residue at position 3 of the GGFG sequence confers hydrophobic character absent in hydrophilic alternatives like Gly-Gly-Tyr-Gly, affecting both aqueous solubility and membrane permeability of the intact conjugate .
| Evidence Dimension | Linker length (amino acid residues) |
|---|---|
| Target Compound Data | 4 residues (GGFG tetrapeptide) |
| Comparator Or Baseline | 2 residues (Val-Cit dipeptide) |
| Quantified Difference | +2 residues (approximately 6-8 Å extended length) |
| Conditions | Primary sequence analysis; linker design context for ADC conjugation |
Why This Matters
Linker length directly impacts steric accessibility during lysosomal processing, a critical parameter for achieving predictable and efficient payload release in ADC candidates.
